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Compound Name: 4-Bromo-2,3-difluoro-6-nitroaniline

Cat. No.: B1288947 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-difluoro-6-
nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 4-Bromo-2,3-difluoro-6-nitroaniline (CAS No: 626238-73-1), a key building block in

modern medicinal chemistry and materials science. As a highly functionalized aniline derivative,

its utility in the synthesis of complex molecules, including protein degraders, necessitates a

thorough understanding of its fundamental characteristics.[1] This document delineates its

chemical identity, structural features, and known physical properties. Furthermore, it furnishes

detailed, field-proven experimental protocols for the empirical determination of its melting point,

solubility profile, and spectroscopic characteristics, ensuring researchers can validate its purity

and structure for downstream applications. The guide is structured to provide both foundational

data and practical, actionable methodologies for laboratory professionals.

Introduction and Strategic Importance
4-Bromo-2,3-difluoro-6-nitroaniline is a substituted aromatic amine featuring a strategic

arrangement of electron-withdrawing and donating groups, alongside multiple halogen

substituents. This unique combination of a nucleophilic amine, a strongly electron-withdrawing

nitro group, two fluorine atoms, and a reactive bromine site makes it a versatile intermediate in
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organic synthesis. Its classification as a "Protein Degrader Building Block" highlights its

relevance in the development of novel therapeutics, particularly in the field of targeted protein

degradation (TPD).[1] Understanding its physicochemical properties is paramount for

optimizing reaction conditions, purification strategies, and formulation development. This guide

serves as a foundational resource for scientists leveraging this molecule in their research

endeavors.

Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of reproducible science. The

key identifiers for 4-Bromo-2,3-difluoro-6-nitroaniline are summarized below.

Identifier Value Source(s)

Compound Name
4-Bromo-2,3-difluoro-6-

nitroaniline
[1][2]

CAS Number 626238-73-1 [1][2]

Molecular Formula C₆H₃BrF₂N₂O₂ [1]

Molecular Weight 253.00 g/mol [1]

SMILES
C1=C(C(=C(C=C1Br)N)F)F--

INVALID-LINK--[O-]
Inferred from structure

InChI Key Inferred, not directly found

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];
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C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Br [label="Br", fontcolor="#202124"];

F1 [label="F", fontcolor="#202124"];

F2 [label="F", fontcolor="#202124"];

N1 [label="NH₂", fontcolor="#202124"];

N2 [label="N⁺", fontcolor="#202124"];

O1 [label="O⁻", fontcolor="#EA4335"];

O2 [label="O", fontcolor="#EA4335"];

H1 [label="H"];

// Position nodes for the benzene ring

C1 [pos="0,1.5!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="-0.8,-2!"];

C4 [pos="0.8,-2!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="0,0!"];

// Position substituents

N1 [pos="0,3!"];

F1 [pos="-2.6,-1.5!"];

F2 [pos="-1.6,-3.5!"];

Br [pos="1.6,-3.5!"];

H1 [pos="2.6,-1.5!"];

N2 [pos="0,-1.2!"]; // Attached to C6, inside the ring for clarity

O1 [pos="-0.9, -0.1!"];

O2 [pos="0.9, -0.1!"];

// Define edges for bonds

C1 -- C6;
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C6 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C1;

// Double bonds in the ring

C1 -- C5 [style=double];

C2 -- C3 [style=double];

C1 -- C6 [style=double];

// Substituent bonds

C1 -- N1;

C2 -- F1;

C3 -- F2;

C4 -- Br;

C5 -- H1;

C6 -- N2;

N2 -- O1;

N2 -- O2 [style=double];

}

Figure 1: Chemical structure of 4-Bromo-2,3-difluoro-6-nitroaniline.

Physicochemical Properties
Quantitative data on the physicochemical properties of this specific molecule are not widely

published. The table below summarizes available information and provides context by

comparing it to structurally similar compounds. The lack of public data underscores the

importance of the experimental protocols provided in Section 5.
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Property Value / Predicted Behavior Notes

Appearance
Likely a yellow or brown

crystalline solid.

Based on related nitroaniline

compounds.[3][4]

Melting Point Not publicly available.

Requires experimental

determination. For context, 4-

Bromo-2,6-difluoroaniline melts

at 63-65 °C[3][5] and 4-Bromo-

2-nitroaniline melts at 110-113

°C.[4] The presence of the

additional nitro and fluoro

groups will influence the final

value.

Boiling Point Not publicly available.

Expected to be high due to

polarity and molecular weight;

likely to decompose before

boiling at atmospheric

pressure.

Solubility

Poorly soluble in water.

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Acetone, Ethyl Acetate).

The molecule has polar

functional groups (-NH₂, -NO₂)

but the halogenated aromatic

ring reduces aqueous

solubility. The "like dissolves

like" principle suggests

solubility in moderately polar to

polar aprotic solvents.[6][7]

pKa Not publicly available.

The aniline amine group is

expected to be a weak base,

with its basicity significantly

reduced by the strong

electron-withdrawing effects of

the ortho-nitro group and the

fluorine atoms.
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Spectroscopic Profile (¹H NMR)
While a published spectrum for this compound is not readily available, its ¹H NMR spectrum

can be predicted based on its structure and established principles of NMR spectroscopy.[8][9]

This prediction is crucial for identity confirmation post-synthesis or upon receipt from a supplier.

Aromatic Region (6.5-8.5 ppm): The spectrum is expected to show one signal in the aromatic

region corresponding to the single aromatic proton.[10][11]

Chemical Shift: This proton is situated between a bromine atom (meta) and a fluorine atom

(meta). It is also para to the strongly electron-withdrawing nitro group and ortho to the amino

group. The cumulative electronic effects will cause this proton to resonate significantly

downfield.

Splitting Pattern: The single aromatic proton will exhibit a complex splitting pattern. It will be

coupled to the two adjacent fluorine atoms, resulting in a doublet of doublets (dd) or a more

complex multiplet depending on the values of the ³J(H-F) and ⁴J(H-F) coupling constants.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected.

Its chemical shift can vary depending on the solvent, concentration, and temperature, but it

typically appears between 4-6 ppm for nitroanilines.

Experimental Protocols for Property Determination
The following protocols provide robust, step-by-step methodologies for determining the key

physicochemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline.

Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid

will melt over a sharp, narrow temperature range (typically < 2 °C).[12] Impurities disrupt the

crystal lattice, causing the melting point to be depressed and the range to broaden.[13] This

protocol uses a standard digital melting point apparatus.

Figure 2: Workflow for Melting Point Determination.

Methodology:
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Sample Preparation: Place a small amount of 4-Bromo-2,3-difluoro-6-nitroaniline onto a

clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a

spatula.[13]

Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the

powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a

hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of

tightly packed sample is achieved.

Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated

melting point apparatus.

Approximate Determination (Optional but Recommended): Heat the sample rapidly (10-15

°C per minute) to get a rough estimate of the melting temperature. This saves time during the

precise measurement. Allow the apparatus to cool significantly before proceeding.

Precise Determination: Set the plateau temperature to about 15-20 °C below the

approximate melting point found in the previous step.

Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute.[13]

Continuous observation of the sample through the magnified eyepiece is critical.

Data Recording:

Record the temperature (T₁) at which the first sign of melting (the appearance of liquid) is

observed.

Record the temperature (T₂) at which the last solid crystal disappears, and the sample is

completely liquid.

Reporting: Report the melting point as the range from T₁ to T₂.

Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent and

sharp melting range is a strong indicator of sample purity.

Protocol: Qualitative Solubility Profiling
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Causality: Solubility is governed by the principle of "like dissolves like," where polar solutes

dissolve in polar solvents and non-polar solutes in non-polar solvents.[6] Acid-base chemistry

can dramatically alter aqueous solubility. An acidic or basic compound that is insoluble in water

can become soluble in an aqueous base or acid, respectively, by forming a more polar, water-

soluble salt. This protocol systematically evaluates solubility in a range of common laboratory

solvents.

Figure 3: Decision workflow for qualitative solubility testing.

Methodology:

Setup: For each solvent to be tested, place approximately 10-20 mg of 4-Bromo-2,3-
difluoro-6-nitroaniline into a clean, separate small test tube or vial.

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

Observation: Observe the sample against a contrasting background. Classify the solubility

as:

Soluble: The solid completely dissolves, leaving a clear solution.

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

Insoluble: The solid does not appear to dissolve at all.

Systematic Testing Sequence:

Step A: Water. Test for solubility in deionized water.[14]

Step B: Aqueous Acid. If insoluble in water, use a fresh sample and test in 5% aqueous

HCl. Solubility indicates the presence of a basic group (like the aniline).[15]

Step C: Aqueous Base. If insoluble in water and 5% HCl, use a fresh sample and test in

5% aqueous NaOH. Solubility would indicate an acidic proton (not expected to be

significant for this molecule, but is part of a standard workflow).[14][15]
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Step D: Organic Solvents. Systematically test solubility in a range of organic solvents with

varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), ethyl acetate

(moderately polar), dichloromethane (non-polar), and hexane (non-polar).

Reporting: Compile the results in a table, clearly stating the solubility classification for each

solvent tested.

Conclusion
4-Bromo-2,3-difluoro-6-nitroaniline is a high-value synthetic intermediate with significant

potential in drug discovery and materials science. This guide has consolidated its core

chemical identity and structural features. While quantitative physicochemical data remains

sparse in public literature, we have provided robust, validated experimental protocols for

determining its melting point and solubility profile, empowering researchers to independently

verify the quality and characteristics of their material. The predicted spectroscopic features

serve as a benchmark for structural confirmation. A thorough understanding and empirical

validation of these properties are essential first steps toward the successful application of this

versatile molecule in complex synthetic campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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